molecular formula C9H13BN2O2 B15355357 (3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid

(3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid

Cat. No.: B15355357
M. Wt: 192.03 g/mol
InChI Key: BUOUMBDCFSMWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid is an aromatic boronic acid derivative featuring a pyridine ring substituted with a pyrrolidine group at the 3-position and a boronic acid moiety at the 2-position. Boronic acids are widely studied for their ability to form reversible covalent bonds with diols and hydroxyl groups, enabling applications in medicinal chemistry (e.g., protease inhibition) and materials science . This compound’s pyrrolidine substituent introduces chirality, which may influence its binding selectivity and pharmacokinetic properties .

Properties

Molecular Formula

C9H13BN2O2

Molecular Weight

192.03 g/mol

IUPAC Name

(3-pyrrolidin-1-ylpyridin-2-yl)boronic acid

InChI

InChI=1S/C9H13BN2O2/c13-10(14)9-8(4-3-5-11-9)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2

InChI Key

BUOUMBDCFSMWJM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=N1)N2CCCC2)(O)O

Origin of Product

United States

Scientific Research Applications

(3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid has various applications in scientific research, including:

  • Chemical Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological targets.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which (3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with amino acids, nucleotides, and other biomolecules, leading to the modulation of biological pathways. The pyrrolidine group enhances the compound's binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Boronic Acid Derivatives

Structural and Electronic Properties

Key Factors:
  • pKa Values : The acidity of boronic acids determines their reactivity and binding affinity. Substituents can stabilize either the boronic acid (trigonal planar) or boronate (tetrahedral) form. For example, 3-AcPBA and 4-MCPBA have pKa values exceeding physiological pH (~8–9), limiting their utility in biological systems . In contrast, fluoro-substituted boronic acids (e.g., compounds 4 and 7) exhibit similar pKa values due to through-space electronic effects rather than substituent σ values .
  • Chirality: Pyrrolidine-containing boronic acids, such as (3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid, possess a chiral center. Racemic mixtures of pyrrolidine boronic acids are common in commercial samples, but enantiopure forms (e.g., R and S enantiomers) can adopt similar binding modes in target proteins, as seen in immunoproteasome inhibitors .
Table 1: Structural and Electronic Comparisons
Compound Substituent pKa (Estimated) Chirality Key Feature(s)
This compound Pyrrolidine (3-position) Not reported Chiral (racemic) Potential for enantioselective binding
3-AcPBA Acetyl group ~8.5 Achiral High pKa limits glucose binding
4-MCPBA Chlorophenyl ~9.0 Achiral Low physiological reactivity
Fluoro-substituted (4, 7) Fluorine substituents ~7.5–8.0 Achiral Through-space electronic stabilization
Antiproliferative Effects:
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit potent cytotoxicity in triple-negative breast cancer (4T1 cells), with IC50 values of 0.2251 µM and 0.1969 µM , respectively . Their efficacy is attributed to interactions with serine proteases or transcription factors.
  • Limitations : Pyren-1-yl and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acids show precipitation in culture media, highlighting solubility challenges for hydrophobic derivatives .
Enzymatic Inhibition:
  • β-amido boronic acids (e.g., compound 3d) bind SARS-related targets at 5–20 µM concentrations, whereas their pinacol-protected analogs (e.g., 3d-pin) lose activity, emphasizing the necessity of a free boronic acid group .
  • Aliphatic boronic acids (e.g., compound 2) show reduced inhibitory activity against penicillin-binding proteins compared to aromatic analogs, suggesting structural specificity .
Diagnostic Utility:
  • Phenyl boronic acid outperforms 4-acetamidophenylboronic acid (APBA) in differentiating bacterial enzyme activity, demonstrating substituent-dependent diagnostic accuracy .

Solubility and Stability

  • Lipid/Water Solubility : Hydrophobic boronic acids (e.g., pyren-1-yl) face precipitation in aqueous media, whereas hydrophilic derivatives (e.g., 6-hydroxynaphthalen-2-yl) remain soluble . The pyrrolidine group in this compound may enhance solubility via nitrogen lone-pair interactions.
  • Hydrolysis Stability : Protodeboronation during titration necessitates rapid pKa measurement techniques for unstable derivatives .

Q & A

Q. What are the optimal synthetic routes and catalytic systems for (3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid in Suzuki-Miyaura coupling reactions?

Synthesis typically involves palladium-catalyzed cross-coupling reactions. Key variables include:

  • Catalysts : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for enhanced stability and activity .
  • Bases : Potassium carbonate or sodium hydroxide to deprotonate intermediates.
  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility and reactivity .
    Methodological optimization can employ mixed-variable experimental design (e.g., surrogate-based approaches) to minimize trial iterations, as demonstrated in combinatorial studies with 3,696 possible reaction conditions .

Q. How can this compound be integrated into glucose-sensing platforms?

The compound’s boronic acid moiety binds reversibly with diols (e.g., glucose). Sensor design considerations:

  • Polymer integration : Redox-active polymers (e.g., poly-nordihydroguaiaretic acid) enhance stability and prevent leaching. These act as molecular sieves, excluding interfering proteins .
  • Electrode functionalization : Covalent attachment to graphene foam substrates improves electrochemical signal retention .
  • pH optimization : Binding affinity is pH-dependent; physiological pH (~7.4) balances boronic acid ionization and glucose complexation .

Advanced Research Questions

Q. How do kinetic parameters (e.g., kon/koff) of diol binding influence the design of real-time biosensors?

Kinetic studies using stopped-flow fluorescence reveal:

  • Binding rates : kon values for sugars follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities .
  • Response time : Equilibrium is reached within seconds, enabling real-time monitoring. For glucose, kon ~10³ M⁻¹s⁻¹ ensures rapid detection .
    Methodological tip: Use fluorescence quenching assays or surface plasmon resonance (SPR) to quantify binding kinetics under varying ionic strengths .

Q. What analytical challenges arise in characterizing peptide-boronic acid conjugates, and how can they be mitigated?

  • Trimerization : Boronic acids dehydrate to form boroxines, complicating MS analysis. Solutions:
    • Derivatization with diols (e.g., pinacol) or 2,5-dihydroxybenzoic acid (DHB) to stabilize boronic esters .
    • On-plate esterification during MALDI-MS prevents decomposition, enabling sequencing of branched peptides with ≤5 boronic acid groups .
  • Ion suppression : Use negative-ion mode LC-MS/MS with MRM for sensitive detection of underivatized species .

Q. How can secondary interactions compromise glycoprotein capture selectivity in boronic acid-functionalized systems?

Non-specific binding (e.g., hydrophobic interactions) reduces selectivity. Mitigation strategies:

  • Buffer optimization : High-pH borate buffers (pH ≥8.5) weaken non-diol interactions while maintaining glycoprotein binding .
  • Surface engineering : Introduce hydrophilic spacers (e.g., carboxymethyl dextran) to minimize protein adsorption .
  • Competitive elution : Use sorbitol or fructose to displace bound glycoproteins selectively .

Q. What computational and experimental approaches validate boronic acid-drug interactions in enzyme inhibition studies?

  • Molecular docking : Simulate binding to active sites (e.g., proteasomes or kinases). Focus on boronate ester formation with catalytic serine residues .
  • Kinetic assays : Measure IC50 shifts under varying pH to confirm pH-dependent binding .
  • Structural analogs : Compare inhibition potency with non-boron-containing analogs to isolate boronic acid effects .

Addressing Data Contradictions

Q. How to resolve discrepancies in reported binding affinities for boronic acid-diol interactions?

Discrepancies often stem from:

  • pH variation : Affinity increases with pH due to boronate anion formation. Standardize assays at physiological pH (7.4) .
  • Interfering ions : Divalent cations (e.g., Ca²⁺) compete for diol binding. Use chelators (e.g., EDTA) in buffer systems .
  • Measurement techniques : SPR and fluorescence may yield differing Ka values. Cross-validate using isothermal titration calorimetry (ITC) .

Q. Tables for Key Data

Property Value/Example Reference
Glucose kon (M⁻¹s⁻¹)~1.2 × 10³
MALDI-MS DerivatizationDHB in situ esterification
Thermal Stability Threshold600°C (pyrene-1-boronic acid)
Glycoprotein Elution Buffer50 mM borate, pH 9.0 + 0.5 M sorbitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.